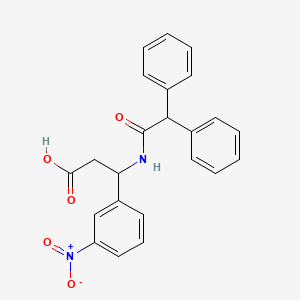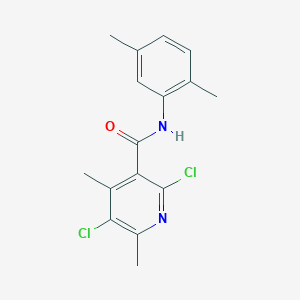![molecular formula C26H25F3N4O3 B11502263 N-[(Adamantan-1-YL)methyl]-5-(2H-1,3-benzodioxol-5-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B11502263.png)
N-[(Adamantan-1-YL)methyl]-5-(2H-1,3-benzodioxol-5-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Adamantan-1-YL)methyl]-5-(2H-1,3-benzodioxol-5-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes an adamantane moiety, a benzodioxole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Adamantan-1-YL)methyl]-5-(2H-1,3-benzodioxol-5-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, while the benzodioxole ring can be synthesized via a cyclization reaction. The final step usually involves the formation of the pyrazolo[1,5-A]pyrimidine core through a condensation reaction with appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(Adamantan-1-YL)methyl]-5-(2H-1,3-benzodioxol-5-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-[(Adamantan-1-YL)methyl]-5-(2H-1,3-benzodioxol-5-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(Adamantan-1-YL)methyl]-5-(2H-1,3-benzodioxol-5-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Properties
Molecular Formula |
C26H25F3N4O3 |
|---|---|
Molecular Weight |
498.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C26H25F3N4O3/c27-26(28,29)22-7-18(17-1-2-20-21(6-17)36-13-35-20)31-23-8-19(32-33(22)23)24(34)30-12-25-9-14-3-15(10-25)5-16(4-14)11-25/h1-2,6-8,14-16H,3-5,9-13H2,(H,30,34) |
InChI Key |
IWAHDCBGENQDFO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=NN5C(=CC(=NC5=C4)C6=CC7=C(C=C6)OCO7)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(3,4-Diethoxy-benzyl)-1H-benzoimidazol-2-yl]-furazan-3-ylamine](/img/structure/B11502193.png)

![ethyl 4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11502203.png)
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11502210.png)

![[1,3,4]Thiadiazole, 2,5-bis(2-fluorobenzylsulfanyl)-](/img/structure/B11502230.png)
![2-chloro-N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11502235.png)
![1-[(2-Methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11502245.png)
![N,N-dimethyl-6-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11502252.png)

![4,6-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11502269.png)
![2-Methyl-7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11502274.png)
![N-(2,4-dimethylphenyl)-2-methyl-4-[4-(pentyloxy)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11502276.png)
![7-(4-{[(3-Bromophenyl)carbonyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11502281.png)
